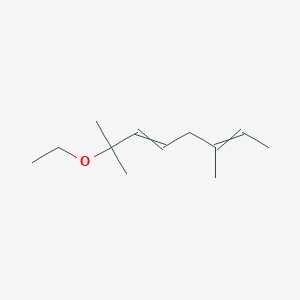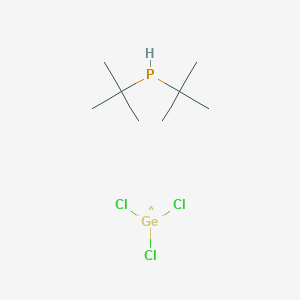
Di-tert-butylphosphane--trichlorogermyl (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butylphosphane–trichlorogermyl (1/1) is a chemical compound that combines the properties of phosphane and germyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–trichlorogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with trichlorogermane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–trichlorogermyl (1/1) may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di-tert-butylphosphane–trichlorogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trichlorogermyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted germyl compounds.
科学的研究の応用
Di-tert-butylphosphane–trichlorogermyl (1/1) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism by which Di-tert-butylphosphane–trichlorogermyl (1/1) exerts its effects involves the stabilization and activation of central metal atoms in catalytic reactions . The phosphane group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations. The trichlorogermyl group can undergo substitution reactions, further modifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the germyl group.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Contains phosphane groups but is used primarily as a ligand in different catalytic reactions.
Uniqueness
Di-tert-butylphosphane–trichlorogermyl (1/1) is unique due to the presence of both phosphane and germyl groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality makes it a valuable compound in both academic research and industrial applications.
特性
CAS番号 |
55748-12-4 |
|---|---|
分子式 |
C8H19Cl3GeP |
分子量 |
325.2 g/mol |
InChI |
InChI=1S/C8H19P.Cl3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
InChIキー |
HGRDOKRCQDDCSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PC(C)(C)C.Cl[Ge](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




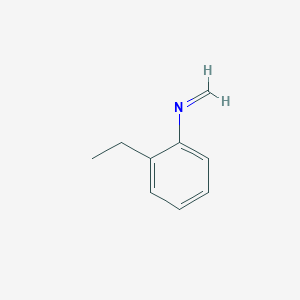
silane](/img/structure/B14628319.png)
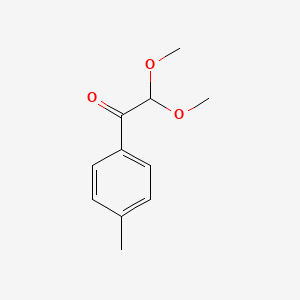
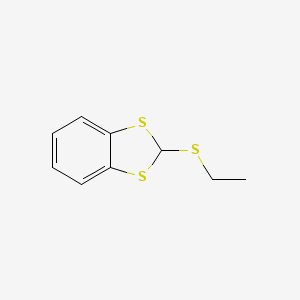
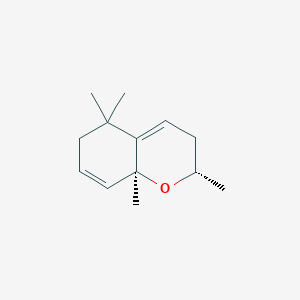
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
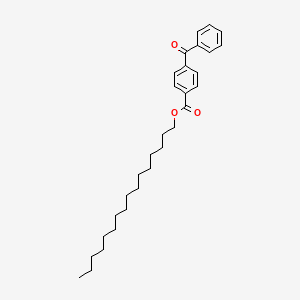
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
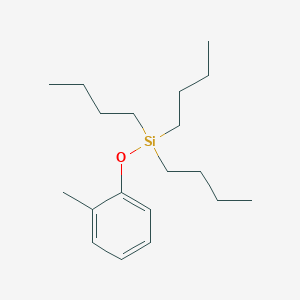
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

